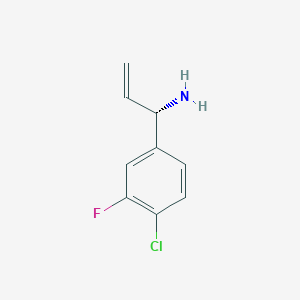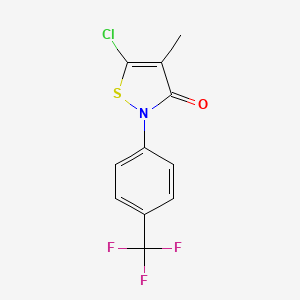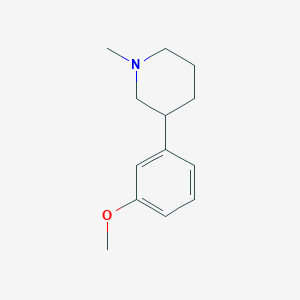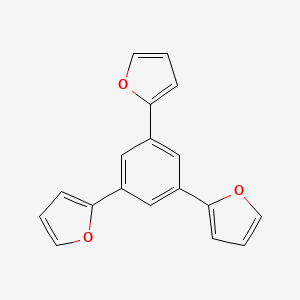
CID 102492885
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service (CAS) number 102492885 is known as H3F3A. This compound is a histone protein, specifically a variant of histone H3. Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. H3F3A is involved in the formation of nucleosomes, which are the fundamental units of chromatin structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H3F3A typically involves recombinant DNA technology. The gene encoding H3F3A is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the histone protein. The expressed protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.
Industrial Production Methods
Industrial production of H3F3A follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing techniques are optimized for large-scale purification. The use of bioreactors allows for precise control of growth conditions, ensuring high yields of the target protein.
Analyse Chemischer Reaktionen
Types of Reactions
H3F3A undergoes various post-translational modifications, including methylation, acetylation, phosphorylation, and ubiquitination. These modifications play a critical role in regulating gene expression and chromatin structure.
Common Reagents and Conditions
Methylation: Catalyzed by histone methyltransferases using S-adenosylmethionine as the methyl donor.
Acetylation: Catalyzed by histone acetyltransferases using acetyl-CoA as the acetyl donor.
Phosphorylation: Catalyzed by kinases using adenosine triphosphate (ATP) as the phosphate donor.
Ubiquitination: Catalyzed by ubiquitin ligases using ubiquitin and ATP.
Major Products Formed
The major products formed from these reactions are the modified histones, which have altered interactions with DNA and other nuclear proteins. These modifications can lead to changes in chromatin structure and gene expression.
Wissenschaftliche Forschungsanwendungen
H3F3A has numerous applications in scientific research, particularly in the fields of epigenetics and chromatin biology. It is used to study the mechanisms of gene regulation, the effects of histone modifications on chromatin structure, and the role of histones in various cellular processes. In medicine, H3F3A is studied for its involvement in cancer and other diseases where epigenetic regulation is disrupted. In industry, H3F3A is used in the development of drugs targeting histone modifications and chromatin structure.
Wirkmechanismus
H3F3A exerts its effects by forming nucleosomes with DNA, which compact the DNA and regulate its accessibility to transcription factors and other regulatory proteins. The post-translational modifications of H3F3A alter its interaction with DNA and other histones, leading to changes in chromatin structure and gene expression. The molecular targets of H3F3A include various histone-modifying enzymes and chromatin-remodeling complexes.
Vergleich Mit ähnlichen Verbindungen
H3F3A is similar to other histone H3 variants, such as H3.1 and H3.2. H3F3A is unique in its specific sequence and post-translational modification patterns. These differences can lead to distinct functional outcomes in terms of chromatin structure and gene regulation. Similar compounds include:
H3.1: Another variant of histone H3, involved in the formation of nucleosomes.
H3.2: Similar to H3.1 but with slight differences in sequence and modification patterns.
H3.3: A variant that is incorporated into chromatin independently of DNA replication and is associated with active transcription.
Eigenschaften
Molekularformel |
C22H22N3O |
|---|---|
Molekulargewicht |
344.4 g/mol |
InChI |
InChI=1S/C22H22N3O/c1-21(2)19-17(15-7-11-23-12-8-15)5-6-18(16-9-13-24-14-10-16)20(19)22(3,4)25(21)26/h5-14H,1-4H3 |
InChI-Schlüssel |
RKBRTERHCHSWLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2C(N1[O])(C)C)C3=CC=NC=C3)C4=CC=NC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
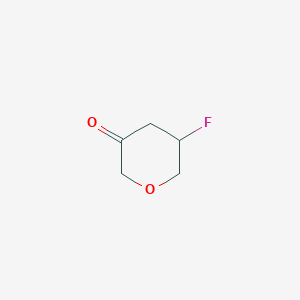

![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
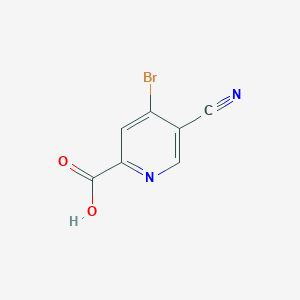
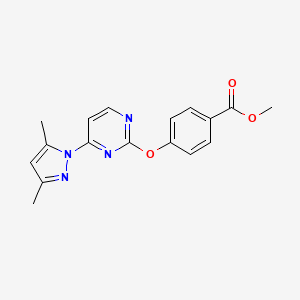
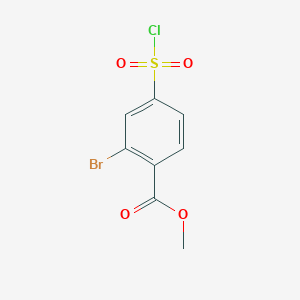
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)

